N-methylisoquinolin-1-amine
Overview
Description
N-methylisoquinolin-1-amine is an organic compound with the molecular formula C10H10N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylisoquinolin-1-amine can be synthesized through several methods. One common approach involves the cyclization of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides using rhodium-catalyzed carbocyclization reactions . Another method includes the use of silver nitrate-promoted domino reactions, which involve intramolecular cyclization and nucleophilic addition .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
N-methylisoquinolin-1-amine undergoes various chemical reactions, including:
N-alkylation: Introduction of alkyl groups to the nitrogen atom.
N-acylation: Addition of acyl groups to the nitrogen atom.
Condensation reactions: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for N-alkylation, acyl chlorides for N-acylation, and various catalysts for condensation reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
N-methylisoquinolin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it can interact with dopamine receptors and inhibit the formation of certain metabolites, thereby exerting neuroprotective effects . Additionally, it may influence various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
N-methylisoquinolin-1-amine can be compared with other isoquinoline derivatives such as:
1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity and interaction with dopamine receptors.
3-hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: Isolated from Thalictrum glandulosissimum and known for its unique structural properties.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-methylisoquinolin-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILUZSWZYDFPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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